molecular formula C27H20N2O2S B2513587 N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291840-05-5

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2513587
CAS No.: 1291840-05-5
M. Wt: 436.53
InChI Key: USQQIRSEZITUJN-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a central thiophene ring substituted with a phenyl group at position 4, a pyrrole ring at position 3, and a carboxamide group at position 2 linked to a 4-phenoxyphenyl moiety. Its design integrates aromatic and heterocyclic components, which are critical for intermolecular interactions such as π-π stacking or hydrogen bonding in biological targets.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-27(28-21-13-15-23(16-14-21)31-22-11-5-2-6-12-22)26-25(29-17-7-8-18-29)24(19-32-26)20-9-3-1-4-10-20/h1-19H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQIRSEZITUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Substitution Reactions: The phenyl and pyrrolyl groups can be introduced through various substitution reactions, such as Suzuki coupling or Stille coupling, using appropriate boronic acids or stannanes.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Boronic acids, stannanes, halides, and various catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield fully hydrogenated thiophene derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core thiophene-2-carboxamide scaffold with several derivatives, differing primarily in substituents on the carboxamide nitrogen or phenyl/pyrrole rings. Key analogues include:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Properties/Applications
N-pentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0075) Carboxamide N-linked to pentyl chain 397.5 (C₂₅H₂₃N₂OS) Screened for solubility and bioavailability; pentyl chain enhances lipophilicity .
N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0015) Carboxamide N-linked to 4-butylphenyl 400.5 (C₂₅H₂₄N₂OS) Used in high-throughput screening; butyl group improves metabolic stability .
4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide 4-chlorophenyl at thiophene-4; carboxamide N-linked to trimethoxyphenyl 469.0 (C₂₄H₂₁ClN₂O₄S) Chlorine and methoxy groups enhance target binding affinity; potential anticancer applications .

Functional Group Impact on Physicochemical Properties

  • Lipophilicity: The 4-phenoxyphenyl group in the parent compound introduces moderate lipophilicity, whereas the pentyl or butyl chains in analogues (F423-0075, F423-0015) increase logP values, favoring membrane permeability .
  • Hydrogen Bonding: The pyrrole ring and carboxamide group enable hydrogen-bond donor/acceptor interactions, critical for binding to kinases like BTK (Bruton’s tyrosine kinase). However, the absence of pyrazole or pyrimidine rings (common in BTK inhibitors like ibrutinib) suggests distinct target selectivity .

Biological Activity

N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a pyrrole moiety and phenoxyphenyl groups. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Core : Utilizing the Gewald reaction, a ketone condenses with a nitrile in the presence of elemental sulfur.
  • Substitution Reactions : Introduction of phenyl and pyrrolyl groups through methods such as Suzuki or Stille coupling.
  • Amidation : Formation of the carboxamide group using an amine and a carboxylic acid derivative under dehydrating conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms involve modulation of enzymatic activity or receptor binding, which can lead to therapeutic effects in different biological systems.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with this compound:

  • Antioxidant Activity : Exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Shows efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Research Findings and Case Studies

Several studies have explored the pharmacological profile of this compound:

  • In Vitro Studies : Laboratory tests have indicated that this compound has an IC50 value in the low micromolar range against specific cancer cell lines, suggesting its potential as an anticancer agent .
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.4
    HeLa (Cervical)6.8
    A549 (Lung)7.2
  • In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor growth when administered at therapeutic doses.

Applications

Given its diverse biological activities, this compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases.
  • Materials Science : Due to its unique electronic properties, it may be utilized in organic electronics such as OLEDs and OPVs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-phenoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

  • Answer : The synthesis typically involves a multi-step approach:

Intermediate preparation : Synthesize the thiophene-2-carboxamide core via cyclization of 1,4-diketones with sulfur sources (e.g., via the Gewald reaction) .

Coupling reactions : Introduce the 4-phenoxyphenyl and pyrrole substituents using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .

Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the final substituents .

  • Key reagents : Pd catalysts for coupling, DMF/DCM as solvents, and TLC/HPLC for purity monitoring.

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Employ a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and amide bonding .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (if crystalline) .
  • Elemental analysis : Verify C, H, N, S content (±0.4% tolerance) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Answer :

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Test against kinases (e.g., BTK) or inflammatory targets (COX-2) via fluorometric assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Substituent variation : Replace the pyrrole ring with pyrazole () or modify the phenoxyphenyl group to assess impact on cytotoxicity .

  • Bioisosteric replacements : Substitute the thiophene ring with benzothiophene to enhance metabolic stability .

  • Data-driven optimization : Use IC50_{50} values from SAR tables (e.g., Table 1) to guide modifications.

    Table 1 : Example SAR Data for Analogues

    Substituent R1^1R2^2IC50_{50} (μM)
    Pyrrol-1-ylPh0.45
    Pyrazol-1-ylPh0.78
    Pyrrol-1-yl4-F-Ph0.32

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify rapid clearance (e.g., reports rapid in vivo clearance despite cellular activity) .
  • Metabolite identification : Use LC-MS to detect inactive metabolites; consider prodrug strategies .
  • Formulation adjustments : Encapsulate in liposomes or PEGylate to improve solubility and bioavailability .

Q. What in vivo models are appropriate for validating its therapeutic potential?

  • Answer :

  • Xenograft models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice; administer 10–50 mg/kg orally .
  • Pharmacodynamic markers : Monitor tumor volume and biomarkers (e.g., p-BTK for kinase inhibition) .
  • Toxicology : Assess liver/kidney function via serum ALT, AST, and creatinine levels .

Q. How can computational methods predict binding modes and off-target effects?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with BTK (PDB: 5P9J) or COX-2 (PDB: 3LN1) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Off-target screening : Employ SwissTargetPrediction to rank potential secondary targets .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis ≥3 times; report yields ±5%.
  • Statistical rigor : Use ANOVA with post-hoc tests for biological assays (p<0.05).
  • Ethical compliance : Follow ARRIVE guidelines for animal studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.